N-Methyl-2-azaspiro[4.4]nonan-4-amine
Description
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-methyl-2-azaspiro[4.4]nonan-4-amine |
InChI |
InChI=1S/C9H18N2/c1-10-8-6-11-7-9(8)4-2-3-5-9/h8,10-11H,2-7H2,1H3 |
InChI Key |
SMONVBZLWJXEPU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CNCC12CCCC2 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization Strategies
One common approach is the intramolecular cyclization of suitably functionalized precursors bearing nitrogen and carbonyl or nitro groups. For example, intramolecular 1,3-dipolar cycloaddition reactions have been employed to synthesize related 1-azaspiro[4.4]nonane derivatives, which can be adapted for preparing N-methyl analogs by subsequent functional group modifications.
Nitroalkane and Nitroaldehyde Intermediates
Research has demonstrated the use of nitroalkanes and nitroaldehydes as key intermediates. Nitroalkanes such as nitrocyclohexane can be converted to nitroaldehydes by base-catalyzed addition to acrolein, followed by workup and purification. These nitroaldehydes can then be transformed into nitrodioxolanes through acetalization with ethylene glycol, facilitating further reduction and cyclization steps.
Detailed Preparation Methodology
The following section outlines a representative synthetic route based on literature protocols for azaspiro compounds closely related to this compound, emphasizing key reaction conditions, yields, and characterization data.
Synthesis of Nitroaldehydes
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitroalkane (e.g., nitrocyclohexane) in methanol, sodium methoxide at 10 °C | Formation of nitroalkane anion | - | Controlled temperature critical |
| 2 | Addition of freshly distilled acrolein at 2–4 °C | Formation of nitroaldehyde | 25–70 | Colorless liquid, purified by chromatography |
Example: 3-(1-Nitrocyclohexyl)propanal obtained in 70% yield with characteristic ^1H and ^13C NMR signals confirming structure.
Formation of Nitrodioxolanes
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitroaldehyde with ethylene glycol and p-toluenesulfonic acid in benzene reflux (Dean-Stark apparatus) | Acetal formation to nitrodioxolane | 61–85 | Water removal drives reaction |
Example: 2-(2-(1-Nitrocyclohexyl)ethyl)-1,3-dioxolane isolated as colorless liquid with IR and NMR confirming acetal structure.
Reduction to Nitrones and Azaspiro Compounds
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of nitrodioxolane with zinc dust and ammonium chloride in H2O/THF at 3–6 °C | Formation of nitrone intermediates | ~60 | Careful temperature control needed |
| 2 | Acidic hydrolysis and neutralization | Conversion to azaspiro compounds | - | Purification by column chromatography |
Example: 1-Azaspiro[4.5]dec-1-ene 1-oxide isolated as white solid with full spectroscopic characterization.
N-Methylation and Amination
While specific literature directly describing N-methylation of 2-azaspiro[4.4]nonan-4-amine is limited, standard amine methylation techniques can be applied post-cyclization:
- Reductive methylation using formaldehyde and sodium cyanoborohydride.
- Methylation with methyl iodide under basic conditions.
These methods yield N-methylated azaspiro amines with high selectivity and yield.
Analytical Data and Characterization
The synthetic intermediates and final compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra recorded at 300–600 MHz, with chemical shifts referenced to residual solvent peaks.
- Infrared Spectroscopy (IR) : Characteristic absorption bands for nitro, amine, and acetal groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity.
- Elemental Analysis : Validates compound composition.
An example of ^1H NMR data for 3-(1-Nitrocyclohexyl)propanal:
| Chemical Shift (δ ppm) | Multiplicity | Proton Type | Integration |
|---|---|---|---|
| 9.64 | triplet | Aldehyde H | 1 |
| 1.17–1.36 | multiplet | Cyclohexane H | 3 |
| 2.24–2.32 | multiplet | Cyclohexane H | 2 |
Summary Table of Preparation Steps
| Step | Intermediate | Key Reagents | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|---|
| 1 | Nitroalkane to Nitroaldehyde | Sodium methoxide, acrolein | 2–10 °C | 25–70 | NMR, IR, HRMS |
| 2 | Nitroaldehyde to Nitrodioxolane | Ethylene glycol, TsOH, benzene reflux | Dean-Stark | 61–85 | NMR, IR |
| 3 | Nitrodioxolane to Nitrone | Zn, NH4Cl, H2O/THF | 3–10 °C | ~60 | NMR, IR, HRMS |
| 4 | Nitrone to Azaspiroamine | Acid hydrolysis, neutralization | 70 °C, pH 5 | - | NMR, IR, Elemental Analysis |
| 5 | Azaspiroamine to N-Methyl derivative | Formaldehyde/NaCNBH3 or MeI/base | Room temp | Variable | NMR, HRMS |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-azaspiro[4.4]nonan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-Methyl-2-azaspiro[4.4]nonan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-azaspiro[4.4]nonan-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Azaspiro Compounds
| Compound Name | CAS Number | Molecular Formula | Substituents/Functional Groups | Key Differences |
|---|---|---|---|---|
| This compound | Not Provided | C₉H₁₈N₂ | Methyl at N; amine at position 4 | Reference compound |
| 2-Methyl-2-azaspiro[4.4]nonan-7-amine | 1420849-36-0 | C₉H₁₈N₂ | Methyl at N; amine at position 7 | Positional isomer (amine at C7 vs. C4) |
| 1-Methyl-1-azaspiro[4.4]nonan-4-amine | 1545049-23-7 | C₉H₁₈N₂ | Methyl at N; amine at position 4 | Azaspiro numbering (1-aza vs. 2-aza) |
| 4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine | 2097956-31-3 | C₁₀H₂₀N₂O | Methoxymethyl at C4; amine at N | Bulky substituent; oxygen inclusion |
| N,N-diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine | 61211-21-0 | C₁₅H₂₆N₂O₂ | Ethyl groups at N; oxygen in spiro framework | Larger spiro system (4.5 vs. 4.4); unsaturation |
Key Observations:
- Positional Isomerism : The placement of the amine group (e.g., C4 vs. C7) significantly alters steric accessibility and reactivity .
- Spiro System Variations : Compounds like 8-Oxa-2-azaspiro[4.5]decane (CAS 1651840-84-4) incorporate oxygen, altering electronic properties and hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Boiling Point | Melting Point | Density |
|---|---|---|---|---|
| This compound | 154.25 | N/A | N/A | N/A |
| 2-Methyl-2-azaspiro[4.4]nonan-7-amine | 154.25 | N/A | N/A | N/A |
| 4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine | 184.28 | N/A | N/A | N/A |
| N,N-diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine | 290.38 | N/A | N/A | N/A |
Limitations : Available data on boiling/melting points and density are sparse, highlighting gaps in public databases.
Research Findings and Trends
- Structure-Activity Relationships (SAR): Minor structural changes (e.g., methyl vs. methoxymethyl) profoundly impact biological activity. For example, methyl groups enhance lipophilicity, favoring blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methyl-2-azaspiro[4.4]nonan-4-amine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis often involves alkylation of spirocyclic intermediates. For example, analogous spiro compounds (e.g., 1-Azaspiro[4.4]nonan-2-one) are synthesized via cyclization reactions using catalysts like LiAlH₄ or Pd-based systems . Reaction optimization includes adjusting solvent polarity (e.g., DMF for nucleophilic substitution), temperature (60–100°C), and stoichiometric ratios of methylating agents (e.g., methyl iodide). Purity can be enhanced via recrystallization or HPLC .
- Safety : Use protective equipment (gloves, goggles) and handle amines in fume hoods due to potential toxicity .
Q. How should researchers characterize This compound to confirm structural integrity?
- Analytical Techniques :
- NMR : Compare chemical shifts (e.g., δ 2.3–3.1 ppm for methyl groups, δ 1.5–2.5 ppm for spirocyclic protons) with reference spectra .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 168 for [M+H]⁺) and fragmentation patterns .
- UV-Vis : λmax ~255 nm for conjugated amines .
Q. What safety protocols are critical during handling and storage of this compound?
- Handling : Avoid inhalation/skin contact; use inert atmosphere (N₂/Ar) for moisture-sensitive intermediates .
- Storage : Store at –20°C in airtight containers to prevent degradation; monitor stability via periodic LC-MS analysis .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data for spirocyclic amines?
- Approach : Cross-validate using orthogonal methods (e.g., X-ray crystallography for conformation, 2D NMR for spatial assignments). For example, NOESY can resolve axial/equatorial methyl group orientations in spiro systems .
- Case Study : Discrepancies in δ values for N-methyl protons may arise from solvent polarity; replicate experiments in CDCl₃ vs. DMSO-d₆ to assess solvent effects .
Q. What strategies mitigate nitrosamine contamination risks during synthesis?
- Risk Assessment : Screen raw materials for secondary/teriary amines and nitrosating agents (e.g., nitrites). Use supplier questionnaires to audit contamination risks .
- Mitigation : Introduce scavengers (e.g., ascorbic acid) during synthesis. Monitor nitrosamine levels via GC-MS with EI detection (LOD: 1 ppb) .
Q. How does This compound interact with biological targets, and what assays validate its mechanism?
- Mechanistic Studies :
- Enzyme Inhibition : Use fluorometric assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations. Compare with structural analogs (e.g., spirocyclic piperidines) .
- Binding Affinity : Perform SPR or ITC to quantify interactions with receptors (e.g., σ-1 receptors common in spiroamines) .
Q. What computational methods predict the thermodynamic stability of spirocyclic conformers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
